(R)-3-Amino-4-(4-trifluoromethylphenyl)butanoic acid hydrochloride
Description
(R)-3-Amino-4-(4-trifluoromethylphenyl)butanoic acid hydrochloride (CAS 332061-83-3) is a chiral β-amino acid derivative with a molecular formula of C₁₁H₁₃ClF₃NO₂ and a molecular weight of 283.67 g/mol. The compound features a trifluoromethyl (-CF₃) substituent on the para position of the phenyl ring, contributing to its unique electronic and steric properties. It is stored under inert, dry conditions at room temperature to ensure stability .
Properties
IUPAC Name |
(3R)-3-amino-4-[4-(trifluoromethyl)phenyl]butanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO2.ClH/c12-11(13,14)8-3-1-7(2-4-8)5-9(15)6-10(16)17;/h1-4,9H,5-6,15H2,(H,16,17);1H/t9-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAAGEGKCWDZYHR-SBSPUUFOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(CC(=O)O)N)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@H](CC(=O)O)N)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
332061-83-3 | |
| Record name | Benzenebutanoic acid, β-amino-4-(trifluoromethyl)-, hydrochloride (1:1), (βR)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=332061-83-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:
Chiral Pool Synthesis:
Asymmetric Synthesis: Utilizing chiral catalysts or auxiliaries to achieve the desired stereochemistry.
Chemical Reduction: Reduction of precursor compounds to introduce the amino group.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions that ensure high purity and yield. The process involves the use of specialized reactors and controlled reaction conditions to optimize the synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often involving the conversion of the amino group to an amine oxide.
Reduction: Reduction reactions can be employed to reduce the trifluoromethyl group or other functional groups present in the molecule.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions, often under acidic or basic conditions.
Major Products Formed:
Oxidation: Amine oxides, carboxylic acids, and other oxidized derivatives.
Reduction: Reduced amines, alcohols, and other reduced derivatives.
Substitution: Substituted amines, ethers, and other substituted derivatives.
Scientific Research Applications
(R)-3-Amino-4-(4-trifluoromethylphenyl)butanoic acid hydrochloride, also known as Benzenebutanoic acid, β-amino, has the CAS registry number 269726-76-3 . While the search results do not offer extensive details specifically on the applications of "this compound," they do provide information on similar compounds and their potential uses, which can help infer potential applications.
Structural and Chemical Properties
The molecular formula of this compound is , and it has a molecular weight of 247.21 . It has a density of 1.319 g/cm³, a boiling point of 333.992 °C at 760 mmHg, and a flash point of 155.793 °C . The presence of the trifluoromethyl group () significantly enhances its lipophilicity, which is crucial for interactions with biological targets.
Potential Applications
The compound (R)-3-amino-4-(2-(trifluoromethyl)phenyl)butanoic acid hydrochloride has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities.
- Neuropharmacological Effects: Research suggests that (R)-3-amino-4-(2-(trifluoromethyl)phenyl)butanoic acid hydrochloride may interact with specific neurotransmitter receptors, potentially affecting serotonin uptake and influencing mood disorders. The trifluoromethyl group has been linked to enhanced potency in inhibiting serotonin reuptake compared to non-fluorinated analogs.
- Metabolic Disorders: The compound may have potential in treating metabolic disorders through its inhibitory effects on key metabolic enzymes, suggesting a role in modulating metabolic pathways that are dysregulated in conditions like obesity and diabetes.
- Dipeptidyl Peptidase-IV (DP-IV) Inhibitors: 3-amino-4-phenylbutanoic acid derivatives are useful as inhibitors of dipeptidyl peptidase-IV enzyme (DP-IV inhibitors) and may be useful in the treatment or prevention of diseases in which the dipeptidyl peptidase-IV enzyme is involved, such as diabetes and particularly type 2 diabetes .
Comparative Analysis
A comparative analysis with similar compounds highlights how structural variations impact biological activity:
| Compound Name | Structural Differences | Biological Activity |
|---|---|---|
| 3-Amino-4-(trifluoromethyl)phenylalanine | Lacks butanoic acid structure | Lower binding affinity |
| 3-Amino-4-(2-chlorophenyl)butanoic acid | Chlorine instead of trifluoromethyl | Less lipophilic, reduced potency |
| 3-Amino-4-(phenyl)butanoic acid | No halogen substitutions | More hydrophilic, less effective |
Large-Scale Synthesis of Amino Acids
2-amino-4,4,4-trifluorobutanoic acid can be used for substitution for leucine in the de novo design of biologically active peptides and peptidomimetics . A method has been developed for large-scale preparation of (S)-N-Fmoc-2-amino-4,4,4-trifluorobutanoic acid, featuring a recyclable chiral auxiliary and optimized, operationally convenient conditions, rendering the procedure inexpensive and commercially viable .
Mechanism of Action
The mechanism by which (R)-3-Amino-4-(4-trifluoromethylphenyl)butanoic acid hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound's binding affinity to certain receptors and enzymes, while the amino group facilitates its incorporation into biological systems. The specific molecular targets and pathways depend on the context of its application, such as enzyme inhibition or receptor activation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Molecular Properties
Table 1: Structural and Physicochemical Comparisons
Substituent-Driven Effects
Electron-Withdrawing Groups (EWGs): -CF₃ (Target Compound): The trifluoromethyl group is a strong EWG, increasing the compound’s acidity (pKa modulation) and resistance to oxidative metabolism. This enhances its suitability for central nervous system (CNS) drug candidates . -C₆F₅ (269398-92-7): Pentafluorophenyl introduces extreme electronegativity, likely reducing metabolic clearance but increasing steric hindrance, which may limit binding to certain targets .
Halogen Substituents:
- -F (331763-69-0): Fluorine’s small size and high electronegativity improve bioavailability without significant steric effects. However, its weaker lipophilicity compared to -CF₃ may reduce tissue penetration .
- -Br (331763-73-6): Bromine’s larger atomic radius increases molecular weight and lipophilicity but introduces air sensitivity, complicating storage .
Positional Fluorination (1204818-19-8):
The 2,4,5-trifluorophenyl substituent creates a distinct electronic environment compared to para-substituted analogs. This positional variation could optimize interactions with target proteins, as seen in kinase inhibitors .
Physicochemical and Stability Considerations
- Melting Points: The brominated analog (331763-73-6) has a notably high melting point (225–227°C), attributed to stronger van der Waals forces from the bromine atom .
- Storage Requirements: While the target compound is stable at room temperature, the bromo derivative requires storage under inert gas at 2–8°C , reflecting its sensitivity to oxidation .
- Solubility: The cyano-substituted compound (269726-85-4) may exhibit higher aqueous solubility due to polarity, whereas the trifluoromethyl and pentafluorophenyl analogs are more lipophilic .
Biological Activity
(R)-3-Amino-4-(4-trifluoromethylphenyl)butanoic acid hydrochloride, often referred to as a trifluoromethylated amino acid derivative, is recognized for its significant biological activity, particularly in the modulation of neurotransmitter systems and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
The compound's structure features a trifluoromethyl group attached to a phenyl ring, which enhances its lipophilicity and binding affinity to various biological targets. The presence of an amino group allows for versatile interactions within biological systems, making it a valuable building block in medicinal chemistry.
The biological activity of this compound primarily involves its interaction with neurotransmitter receptors, particularly GABA receptors. The trifluoromethyl group increases the compound's binding affinity, influencing neurotransmission and potentially offering therapeutic benefits in neurological disorders.
Key Mechanisms:
- GABA Receptor Modulation : The compound acts as an antagonist at insect GABA receptors, demonstrating varying degrees of inhibition across different species. For instance, it showed approximately 92% inhibition at 500 µM concentration against American cockroach GABA receptors .
- Dipeptidyl Peptidase-IV Inhibition : Related compounds have been noted for their inhibitory effects on dipeptidyl peptidase-IV (DPP-IV), which is crucial in glucose metabolism and has implications in diabetes treatment .
In Vitro Studies
A series of studies have assessed the compound's effects on GABA-induced currents. For example, one study reported that the compound exhibited significant inhibition of GABA-induced fluorescence changes at concentrations of 100 µM across various insect species .
In Vivo Studies
Research has indicated that similar compounds with trifluoromethyl substitutions demonstrate antinociceptive properties in rodent models of neuropathic pain. These findings suggest potential applications in pain management therapies .
Case Studies
- Insect Neurobiology : A study focused on the antagonistic effects of this compound on GABA receptors from different insect species revealed that this compound could serve as a model for developing novel insecticides targeting neuroactive pathways .
- Neuropathic Pain Models : In rodent models, related compounds showed significant antinociceptive effects without inducing motor deficits, indicating their potential as therapeutic agents for treating neuropathic pain conditions .
Comparative Analysis
Q & A
Basic Research Questions
Q. What are the key synthetic routes for (R)-3-amino-4-(4-trifluoromethylphenyl)butanoic acid hydrochloride, and how does stereochemical integrity affect yield?
- Methodological Answer : Synthesis typically involves enantioselective Michael addition of 4-(trifluoromethyl)phenylboronic acid to a chiral α,β-unsaturated ester, followed by hydrolysis and HCl salt formation . The (R)-configuration is maintained using chiral auxiliaries or catalysts. Yield optimization requires precise control of reaction conditions (e.g., low temperatures for stereoselectivity) and purification via recrystallization or chiral HPLC .
Q. How is the compound characterized analytically, and what spectral signatures distinguish its trifluoromethyl group?
- Methodological Answer : Key techniques include:
- ¹⁹F NMR : A singlet at ~-60 ppm confirms the trifluoromethyl group .
- ¹H NMR : Downfield shifts for protons adjacent to the electron-withdrawing CF₃ group (e.g., aromatic protons at δ 7.6–8.0 ppm) .
- X-ray crystallography : Resolves absolute configuration and hydrogen bonding in the hydrochloride salt .
Q. What are the primary biological targets of this compound, and how are binding assays designed?
- Methodological Answer : The compound interacts with neurotransmitter receptors (e.g., GABA₃ or NMDA subtypes) due to structural mimicry of endogenous amino acids. Radioligand displacement assays using [³H]-labeled antagonists and electrophysiology in neuronal cultures are standard. IC₅₀ values are calculated via dose-response curves .
Advanced Research Questions
Q. How do computational methods like DFT predict the compound’s binding affinity to receptors, and what are the limitations?
- Methodological Answer : Density Functional Theory (DFT) calculates molecular electrostatic potentials and frontier orbitals to model interactions with receptor active sites . For example, the trifluoromethyl group’s electron-withdrawing nature enhances π-stacking with aromatic residues. Limitations include solvent effects and dynamic receptor conformations, necessitating hybrid QM/MM approaches .
Q. What strategies resolve discrepancies between in vitro potency and in vivo efficacy for this compound?
- Methodological Answer : Discrepancies often arise from poor blood-brain barrier (BBB) penetration or metabolic instability. Strategies:
- Prodrug design : Esterification of the carboxylic acid to enhance lipophilicity .
- Pharmacokinetic profiling : LC-MS/MS quantifies plasma and brain concentrations after intravenous administration in rodents .
Q. How does the trifluoromethyl group influence structure-activity relationships (SAR) compared to chloro or iodo analogs?
- Methodological Answer : The CF₃ group’s strong electron-withdrawing effect increases metabolic stability and receptor binding affinity vs. chloro analogs (e.g., 10-fold higher IC₅₀ for GABA₃). Iodo analogs show higher molecular weight but improved PET imaging utility . SAR tables comparing substituents:
| Substituent | LogP | IC₅₀ (nM) | Metabolic Stability (t₁/₂) |
|---|---|---|---|
| CF₃ | 1.2 | 45 | 8.2 h |
| Cl | 1.8 | 120 | 4.5 h |
| I | 2.5 | 90 | 6.1 h |
Q. What are the challenges in scaling up enantioselective synthesis, and how are racemic mixtures resolved?
- Methodological Answer : Scaling enantioselective reactions requires chiral catalysts (e.g., BINAP-Ru complexes) and continuous flow reactors to maintain ee >99% . Racemic mixtures are resolved via diastereomeric salt formation with chiral bases (e.g., cinchonidine) or enzymatic resolution using lipases .
Q. How does the hydrochloride salt form affect solubility and stability under physiological conditions?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
